molecular formula C11H17N3O2 B1456951 tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1202800-68-7

tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B1456951
M. Wt: 223.27 g/mol
InChI Key: DGOLMFKQDDOSPK-UHFFFAOYSA-N
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Description

“tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate” is a chemical compound with the CAS Number: 1202800-68-7. It has a molecular weight of 223.27 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-9(6-14)13-7-12-8/h7H,4-6H2,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a boiling point of 415.8±45.0 C at 760 mmHg . It is stored at a temperature of 4C .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound has been explored for its utility in organic synthesis, particularly in the formation of complex molecules and ligands. For instance, research into the chemistry and properties of pyridine and benzimidazole compounds provides insights into the preparation and properties of compounds related to tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate. These studies highlight the potential of such compounds in forming metal complexes and catalyzing chemical reactions due to their unique structural and electronic properties (Boča, Jameson, & Linert, 2011).

Pharmacophore Design

The structural motif of tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is significant in the design of pharmacophores, especially for the inhibition of specific protein kinases. Studies on p38α MAP kinase inhibitors reveal the importance of imidazole scaffolds in developing selective inhibitors. These findings underscore the role of imidazole derivatives in medicinal chemistry for designing drugs with targeted action mechanisms (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antioxidant Properties

The antioxidant potential of tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate and related compounds has been a subject of study. Synthetic phenolic antioxidants (SPAs) research demonstrates the environmental occurrence and human exposure to various SPAs, including tert-butylated compounds. These studies suggest the need for further research into novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Development of Inhibitors

Research into imidazopyridine-based derivatives, including structures similar to tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate, has identified potential applications in combating multi-drug resistant bacterial infections. These compounds have been shown to possess a range of pharmacological activities, highlighting their significance in the development of new antibacterial agents with minimal side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .

Future Directions

Imidazole compounds, such as “tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate”, have a broad range of chemical and biological properties. They are key components in the development of new drugs . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug development.

properties

IUPAC Name

tert-butyl 3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-9(6-14)13-7-12-8/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOLMFKQDDOSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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